molecular formula C9H10N4 B2849386 (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine CAS No. 912761-28-5

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine

Cat. No.: B2849386
CAS No.: 912761-28-5
M. Wt: 174.207
InChI Key: WDTYDDGWHKTJJD-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine is a chemical compound that belongs to the class of 1,2,3-triazoles

Scientific Research Applications

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for diabetes treatment.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Target of Action

Derivatives of 1,2,4-triazole have been known to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

The mode of action of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to the formation of carbinolamine by the addition of an amine to the double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby improving the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,4-triazole derivatives have been reported to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds may have a broad range of molecular and cellular effects.

Action Environment

1,2,4-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability . These properties suggest that the compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other chemical entities.

Future Directions

These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates . The 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.

    Preparation of Alkyne: The alkyne precursor is prepared through standard organic synthesis methods.

    CuAAC Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine is unique due to its specific structural features, such as the presence of a phenyl group attached to the triazole ring, which enhances its biological activity and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further distinguish it from similar compounds.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTYDDGWHKTJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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